molecular formula C14H20ClNO2 B14459396 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride CAS No. 66362-15-0

2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Cat. No.: B14459396
CAS No.: 66362-15-0
M. Wt: 269.77 g/mol
InChI Key: DMNBQYQZAOEMSX-UHFFFAOYSA-N
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Description

2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the second position, a butoxy group at the sixth position, and a dihydro-naphthalenone core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a naphthalenone derivative.

    Amination: Introduction of the amino group at the second position can be achieved through nucleophilic substitution reactions.

    Butoxylation: The butoxy group is introduced at the sixth position using alkylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino and butoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted naphthalenones

Scientific Research Applications

2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The dihydro-naphthalenone core can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the butoxy group.

    1-Tetralone: A simpler naphthalenone derivative without amino and butoxy groups.

    α-Tetralone: Another naphthalenone derivative with different substituents.

Uniqueness

2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both amino and butoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in various applications compared to its simpler counterparts.

Properties

CAS No.

66362-15-0

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

2-amino-6-butoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-3-8-17-11-5-6-12-10(9-11)4-7-13(15)14(12)16;/h5-6,9,13H,2-4,7-8,15H2,1H3;1H

InChI Key

DMNBQYQZAOEMSX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl

Origin of Product

United States

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